molecular formula C8H16ClN B2861544 (2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2375248-64-7

(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride

Cat. No. B2861544
M. Wt: 161.67
InChI Key: FSIJCGYVIWGAHT-CEGZMALOSA-N
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Description

“(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” is a compound with the CAS Number: 2375248-64-7 . It has a molecular weight of 161.67 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for “(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” is 1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 . The molecular structure can be analyzed using tools like MolView and mass spectrometry .

It is stored at a temperature of 4 degrees Celsius . The physical and chemical properties of a compound can be determined by analyzing its identity, concentration, or properties .

Scientific Research Applications

Anti-Influenza Virus Activity

  • A study by Oka et al. (2001) designed several novel tricyclic compounds with a unique amine moiety based on the structure of triperiden. One of these compounds demonstrated potent anti-influenza A virus activity, suggesting potential as a novel anti-influenza virus agent for humans (Oka et al., 2001).

Anion Encapsulation in Cryptands

  • Research by Ravikumar et al. (2008) focused on the synthesis of an octaaminocryptand and its application in binding and encapsulating ions. The study showed the importance of protonation and its distribution in the receptor architecture for guest encapsulation, contributing to the understanding of host-guest chemistry (Ravikumar et al., 2008).

Novel Amino Acid Synthesis

  • Defant et al. (2011) utilized a bicyclic lactone obtained from cellulose for the synthesis of a new δ-sugar amino acid. This compound has potential applications in the development of peptidomimetics with conformationally restricted structures (Defant et al., 2011).

Protonation and Copper(II) Assisted Hydrolysis Studies

  • Colin et al. (1996) synthesized a bicyclic cryptand and analyzed its protonation reactions and complex formation with copper(II). The study adds valuable insights into the behavior of such compounds in different reactions (Colin et al., 1996).

Deamination Studies

  • Maskill and Wilson (1984) explored the deamination of bicyclo[2.2.2]octan-2-yl-amines, providing insights into the mechanisms of these reactions and their implications in organic chemistry (Maskill & Wilson, 1984).

Spin-Spin Coupling Constant Analysis

  • Berger (1978) conducted a study on the conformational dependence of 15N13C spin-spin coupling constants in certain bicyclic amines, contributing to the understanding of molecular structure and behavior (Berger, 1978).

Ion Rearrangements

  • Brandt et al. (1990) investigated the rearrangements of 6-Bicyclo[3.2.1]octyl cations, providing insights into the reaction mechanisms and product distributions of these ions (Brandt et al., 1990).

Synthesis of Novel Compounds

  • Lefeber et al. (2000) explored the use of diazabicyclo[2.2.2]octane as a selective dechloroacetylation reagent, demonstrating its potential in organic synthesis (Lefeber et al., 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJCGYVIWGAHT-CEGZMALOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1C[C@@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride

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